Germanium(II) bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/Br2Ge/c1-3-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVPPTXIBVUIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr2, Br2Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929870 | |

| Record name | Dibromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13769-36-3, 24415-00-7 | |

| Record name | Dibromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium(II) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Germanium(II) Bromide from Germanium(IV) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Germanium(II) bromide (GeBr₂) from Germanium(IV) bromide (GeBr₄). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation. The information is intended for use by professionals in research and development.

Overview of the Synthesis

The primary and most direct method for the synthesis of this compound is the reduction of Germanium(IV) bromide. This can be achieved using elemental germanium or zinc as the reducing agent. The most commonly cited and well-documented laboratory-scale synthesis involves the syn-proportionation reaction of Germanium(IV) bromide with germanium metal powder.

Physicochemical Data of Reactants and Product

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Properties of Germanium(IV) Bromide (GeBr₄)

| Property | Value |

| Molar Mass | 392.25 g/mol [1] |

| Appearance | Colorless solid[2] |

| Melting Point | 26 °C[2] |

| Boiling Point | 185.9 °C[2] |

| Density | 2.123 g/cm³[2] |

Table 2: Properties of Germanium Powder (Ge)

| Property | Value |

| Molar Mass | 72.63 g/mol |

| Appearance | Grayish-white solid |

| Melting Point | 938.2 °C |

| Boiling Point | 2833 °C |

| Density | 5.323 g/cm³ |

Table 3: Properties of this compound (GeBr₂)

| Property | Value |

| Molar Mass | 232.44 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 120-125 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in ethanol (B145695) and acetone |

Experimental Protocols

Two primary methods for the synthesis of this compound from Germanium(IV) bromide are detailed below.

Reduction of Germanium(IV) Bromide with Germanium Metal

This procedure is adapted from the established protocol found in the "Handbook of Preparative Inorganic Chemistry" by G. Brauer.

Reaction: GeBr₄ + Ge → 2 GeBr₂

Materials:

-

Germanium(IV) bromide (GeBr₄)

-

Germanium metal powder

-

Sealed reaction tube (e.g., thick-walled glass ampoule)

-

Tube furnace

-

Sublimation apparatus

Procedure:

-

Reactant Preparation: In a dry, inert atmosphere (e.g., a glovebox), place a stoichiometric mixture of Germanium(IV) bromide and finely powdered Germanium metal into a thick-walled glass reaction tube.

-

Sealing the Reaction Tube: Evacuate the reaction tube and seal it under vacuum.

-

Reaction: Place the sealed tube in a horizontal tube furnace. Heat the furnace to a temperature of 250-300 °C. The reaction is typically allowed to proceed for several hours to ensure completion.

-

Purification by Sublimation: After the reaction is complete and the tube has cooled, the crude this compound product is purified. The product is transferred to a sublimation apparatus. Sublimation is carried out under high vacuum. The crude product is gently heated, causing the this compound to sublime and deposit as pure crystals on a cold surface (cold finger).[3][4][5] Non-volatile impurities remain in the heating zone.

-

Product Collection: The purified this compound is collected from the cold finger in an inert atmosphere to prevent hydrolysis.

Reduction of Germanium(IV) Bromide with Zinc

An alternative method involves the use of zinc dust as the reducing agent.

Reaction: GeBr₄ + Zn → GeBr₂ + ZnBr₂

Procedure Outline:

-

Germanium(IV) bromide is reacted with a stoichiometric amount of zinc dust.

-

The reaction is typically carried out in a sealed, evacuated tube and heated.

-

The resulting mixture contains this compound and zinc bromide.

-

Separation of the products can be challenging due to the similar properties of the metal bromides. Sublimation can be used to separate GeBr₂ from the less volatile ZnBr₂.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

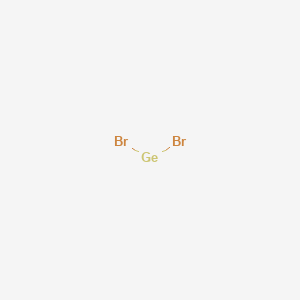

Caption: Reaction pathway for the synthesis of GeBr₂.

References

An In-depth Technical Guide to the Spectroscopic Properties of Germanium(II) Bromide for Material Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), a diatomic molecule, is a significant compound in the field of materials science and chemical synthesis. Its unique electronic and vibrational properties, which can be probed by various spectroscopic techniques, make it a valuable precursor and building block for novel materials. This technical guide provides a comprehensive overview of the spectroscopic characteristics of GeBr₂, focusing on its vibrational and electronic spectra. The information presented herein is intended to assist researchers and scientists in utilizing spectroscopic methods for the characterization of GeBr₂ and materials derived from it.

Molecular Properties of this compound

This compound is a yellow-white solid that is soluble in ethanol (B145695) and acetone.[1] It can be synthesized by the reduction of germanium tetrabromide (GeBr₄) with elemental germanium or zinc.[1] The molecule has a bent geometry, which is crucial in determining its spectroscopic activity.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the bonding and structure of molecules by probing their vibrational energy levels. For a non-linear triatomic molecule like GeBr₂, three fundamental vibrational modes are expected: a symmetric stretching mode (ν₁), a bending mode (ν₂), and an asymmetric stretching mode (ν₃). All three modes are active in both IR and Raman spectroscopy.

Far-Infrared Spectroscopy

Experimental data on the vibrational frequencies of GeBr₂ has been obtained using far-infrared (far-IR) spectroscopy in conjunction with matrix isolation techniques. In a notable study, GeBr₂ was isolated in an argon matrix at cryogenic temperatures, and its far-IR spectrum was recorded.[2] The observed vibrational frequencies are summarized in the table below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Matrix Isolation, Far-IR)[2] | Calculated Frequency (cm⁻¹) (ab initio) |

| Symmetric Stretch (ν₁) | 286 (tentative) | 286 |

| Bending (ν₂) | 110 | 100 |

| Asymmetric Stretch (ν₃) | 276 | 290 |

Table 1: Vibrational Frequencies of GeBr₂

The tentative assignment of the 286 cm⁻¹ band to the symmetric stretching mode (ν₁) is supported by computational studies.[2] The bands at 276 cm⁻¹ and 110 cm⁻¹ are assigned to the asymmetric stretching (ν₃) and bending (ν₂) modes, respectively.[2] These experimental values are in good agreement with ab initio calculations, which predict frequencies of 286 cm⁻¹ (ν₁), 100 cm⁻¹ (ν₂), and 290 cm⁻¹ (ν₃).

Raman Spectroscopy

Currently, there is a lack of published experimental Raman spectra for solid or gaseous GeBr₂. However, theoretical calculations provide an indication of the expected Raman active modes, which should correspond to the same fundamental vibrations observed in the infrared spectrum.

Electronic Spectroscopy of this compound

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within a molecule. These transitions occur when an electron is excited from a lower energy molecular orbital to a higher energy one.

To date, experimental UV-Vis absorption spectra for GeBr₂ have not been extensively reported in the literature. The high reactivity and instability of GeBr₂ present challenges for such measurements in the gas or solution phase.

However, computational studies can predict the electronic transitions and the corresponding absorption wavelengths. Ab initio calculations can provide valuable insights into the electronic structure and the nature of the excited states of GeBr₂, guiding future experimental investigations.

Experimental Protocols

The successful spectroscopic characterization of GeBr₂ relies on appropriate sample handling and measurement techniques, particularly given its sensitivity to air and moisture.

Synthesis of this compound for Spectroscopic Analysis

High-purity GeBr₂ is essential for obtaining clean and interpretable spectra. A common method for its synthesis is the reduction of germanium tetrabromide (GeBr₄) with elemental germanium or zinc in a controlled environment.[1]

Workflow for GeBr₂ Synthesis:

Caption: Synthesis of high-purity GeBr₂.

Matrix Isolation Far-Infrared Spectroscopy

This technique is crucial for studying reactive species like GeBr₂. It involves trapping the molecule in an inert gas matrix (e.g., argon) at very low temperatures. This isolation prevents intermolecular interactions and allows for the observation of the vibrational modes of the individual molecule.

Experimental Workflow for Matrix Isolation IR Spectroscopy:

Caption: Matrix isolation IR spectroscopy workflow.

Raman Spectroscopy of Air-Sensitive Compounds

Obtaining Raman spectra of air-sensitive materials like GeBr₂ requires specialized sample handling to prevent degradation. This typically involves loading the sample into a sealed container under an inert atmosphere (e.g., in a glovebox).

Logical Workflow for Raman Spectroscopy of Air-Sensitive Samples:

Caption: Raman analysis of air-sensitive samples.

UV-Visible Spectroscopy

For solution-phase UV-Vis spectroscopy, the choice of solvent is critical. The solvent must not react with GeBr₂ and should be transparent in the wavelength range of interest. Given the reactivity of GeBr₂, aprotic and non-polar solvents handled under inert atmosphere would be necessary. For gas-phase measurements, a specialized high-temperature, vacuum-tight cell is required.

Considerations for UV-Vis Spectroscopy of GeBr₂:

Caption: UV-Vis spectroscopy sample considerations.

Conclusion

The spectroscopic properties of this compound provide a fundamental basis for its characterization and the analysis of materials derived from it. While far-infrared data for matrix-isolated GeBr₂ is available, further experimental work is needed to fully elucidate its Raman and electronic spectra. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct these spectroscopic investigations, which will undoubtedly contribute to a deeper understanding of this important molecule and its role in materials science. The combination of experimental measurements and computational predictions will be a powerful approach to unravel the detailed spectroscopic features of GeBr₂.

References

Crystal Structure Analysis of Germanium Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Germanium dibromide (GeBr₂), a compound of interest in various fields of chemical research. This document outlines the key crystallographic data, experimental protocols for its synthesis, and the methodology for its structural determination.

Crystallographic Data

Germanium dibromide crystallizes in a monoclinic system. The crystallographic data has been determined by X-ray diffraction and is summarized in the table below. It is noteworthy that slightly different lattice parameters have been reported in the literature, which may be attributed to different experimental conditions or refinement methods.

| Crystallographic Parameter | Value (Rouse, Peacor & Maxim, 1977) [1] | Value (Curtis et al., 1971) [2] | Value (Materials Project) [3] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | - | P2₁/c (No. 14) |

| a (Å) | 11.68 | 11.3 | 11.55 |

| b (Å) | 9.12 | 9.07 | 9.22 |

| c (Å) | 7.02 | 6.76 | 6.95 |

| β (°) | 101.9 | 102 | 102.1 |

| Formula Units per Cell (Z) | 8 | 4 | 8 |

The crystal structure of Germanium dibromide is characterized by layers of edge-sharing, distorted GeBr₆ octahedra arranged parallel to the {100} plane.[1] These layers are interconnected by bromine bridges.[1] Within these octahedral layers, there are chains of vertex-sharing GeBr₃ trigonal pyramids.[1][4] This distortion in the octahedral geometry is suggested to be a result of the second-order Jahn-Teller effect.[1]

The atomic positions for Germanium and Bromine in the unit cell have been computationally determined and are available through the Materials Project database.[3]

Experimental Protocols

Synthesis of Germanium Dibromide

Germanium dibromide can be synthesized through the reduction of germanium tetrabromide (GeBr₄).[5][6] Two common reducing agents are elemental germanium or zinc.[5][6]

Method 1: Reduction with Germanium Metal [2][5]

This method involves the reaction of germanium tetrabromide with germanium powder at elevated temperatures.

A detailed procedure involves packing a vertical Vycor tube with glass wool and sprinkling germanium powder onto it.[2] The tube is then heated to 450°C while being flushed with nitrogen.[2] Germanium tetrabromide is introduced, which is subsequently reduced to germanium dibromide by the hot germanium metal.[2] The resulting GeBr₂ is a yellow-white solid.[5]

Method 2: Reduction with Zinc [6]

An alternative synthesis route involves the reduction of germanium tetrabromide with zinc metal.

Crystal Structure Determination by X-ray Diffraction

General Protocol for Single-Crystal X-ray Diffraction of an Air-Sensitive Compound:

-

Crystal Selection and Mounting : A suitable single crystal of GeBr₂ is selected under a microscope in an inert atmosphere (e.g., a glovebox) to prevent degradation from air and moisture. The crystal is then mounted on a goniometer head, often coated in an inert oil (e.g., perfluoropolyether) for protection.

-

Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).[2] The crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen stream to reduce thermal vibrations of the atoms, resulting in better quality diffraction data. A series of diffraction images are collected as the crystal is rotated or oscillated in the X-ray beam.

-

Data Processing : The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. Corrections for factors such as absorption are applied.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods such as direct methods or the Patterson function. The initial structural model is then refined using least-squares methods to best fit the experimental diffraction data.

Structural Description and Visualization

The crystal structure of Germanium dibromide can be conceptually visualized as a layered arrangement.

This hierarchical organization gives rise to the overall three-dimensional crystal lattice of Germanium dibromide. The distortion from ideal octahedral geometry is a key feature of this structure.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Germanium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂), also known as germanium dibromide, is a yellow-white solid compound that serves as a significant precursor in the synthesis of various germanium-based materials.[1][2] Its utility in materials science, particularly in the development of semiconductors and nanostructures, has garnered considerable interest.[2] This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, supplemented with detailed experimental protocols for its synthesis. A key challenge in working with Ge(II) compounds is their propensity to disproportionate, a characteristic rooted in their thermodynamic properties.[1][3] Understanding these properties is crucial for the controlled synthesis and handling of GeBr₂ and for its effective application in further chemical reactions. While extensive experimental data on its thermodynamic properties are cataloged in specialized databases, this guide consolidates available information from computational studies and provides a framework for its practical application.

Thermodynamic Properties

The thermodynamic stability of this compound is dictated by its enthalpy and entropy of formation. While comprehensive experimental values are maintained in specialized databases such as DETHERM, they are not always readily accessible in public literature.[4] Computational methods, such as MOPAC using the PM7 semi-empirical method, provide valuable estimates for these properties.

Quantitative Thermodynamic Data

The following table summarizes the available computational data for the heat of formation of solid this compound. It is important to note that these are calculated values and may differ from experimental determinations.

| Thermodynamic Property | Symbol | Value (Solid Phase) | Source |

| Molar Mass | M | 232.44 g/mol | [5] |

| Melting Point | Tm | 120-125 °C | [6] |

| Heat of Formation (calculated) | ΔHf° | -80.7 kcal/mol (-337.6 kJ/mol) | MOPAC Calculation[1] |

Note: Experimental data for standard molar entropy (S°) and Gibbs free energy of formation (ΔGf°) for solid GeBr₂ were not available in the reviewed literature. These values are essential for a complete thermodynamic profile and can often be found in comprehensive databases like the NIST-JANAF Thermochemical Tables, though an entry for GeBr₂ was not located in the publicly accessible indexes.[1][7] The stability of Ge(II) halides, in general, is lower than their Si(II) counterparts, which is reflected in their lower bond energies.[8]

Stability and Reactivity

This compound is a reactive compound, and its stability is a critical consideration in its synthesis, storage, and application.

Disproportionation: A key characteristic of this compound is its tendency to disproportionate into Germanium(IV) bromide and elemental germanium.[1][3] This reaction is thermally driven and underscores the greater stability of the +4 oxidation state for germanium under certain conditions.

2 GeBr₂(s) → Ge(s) + GeBr₄(s)

This disproportionation is a significant pathway for the decomposition of GeBr₂ and is a critical factor to control during its synthesis and subsequent reactions.

Hydrolysis: GeBr₂ readily hydrolyzes in the presence of water to form germanium(II) hydroxide.[1] This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques during its handling and synthesis.

GeBr₂(s) + 2H₂O(l) → Ge(OH)₂(s) + 2HBr(aq)

Solubility: this compound is soluble in organic solvents such as ethanol (B145695) and acetone.[1]

Insertion Reactions: this compound is known to undergo insertion reactions, a property that makes it a valuable reagent in organometallic synthesis.[9]

The following diagram illustrates the key stability and reactivity pathways of this compound.

Caption: Stability and Reactivity of GeBr₂.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of Germanium(IV) bromide with elemental germanium.[2] The following protocol is based on a method reported in the Journal of the American Chemical Society.[9]

Synthesis of this compound

Materials:

-

Germanium powder

-

Germanium(IV) bromide (GeBr₄)

-

Glass wool

-

Nitrogen gas (for inert atmosphere)

Apparatus:

-

Vertical Vycor tube (18-mm O.D.)

-

Heating element and asbestos (B1170538) tape (or a tube furnace)

-

Constant-pressure dropping funnel

-

Schlenk-line or glovebox for inert atmosphere manipulation

-

Thermocouple

Procedure:

-

Apparatus Setup:

-

A vertical Vycor tube is loosely packed with glass wool.

-

Germanium powder is sprinkled onto the glass wool.

-

The tube is wound with a heating element and insulated with asbestos tape. Alternatively, a tube furnace can be used.

-

A constant-pressure dropping funnel containing Germanium(IV) bromide is placed at the top of the Vycor tube.

-

The entire apparatus is connected to a Schlenk line to allow for an inert nitrogen atmosphere.

-

A thermocouple is placed to monitor the temperature of the reaction zone.

-

-

Reaction:

-

The system is flushed with nitrogen gas to remove air and moisture.

-

The Vycor tube containing the germanium powder is heated to approximately 350 °C.

-

Germanium(IV) bromide is added dropwise from the funnel onto the heated germanium powder.

-

The GeBr₄ is reduced by the elemental germanium as it passes down the column.

-

The product, this compound, is collected in a cooled receiver at the bottom of the apparatus.

-

-

Purification:

-

The crude GeBr₂ product may be discolored due to the presence of sub-bromides.

-

Purification can be achieved by vacuum sublimation.

-

Safety Precautions:

-

Germanium compounds can be toxic. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction should be carried out in a well-ventilated fume hood.

-

Standard Schlenk-tube techniques should be employed to maintain an inert atmosphere, as GeBr₂ is sensitive to air and moisture.[9]

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Synthesis Workflow for GeBr₂.

Conclusion

This technical guide has provided an overview of the thermodynamic properties and stability of this compound, along with a detailed experimental protocol for its synthesis. The stability of GeBr₂ is a critical factor, with disproportionation and hydrolysis being key degradation pathways. While experimental thermodynamic data are not always readily available in the public domain, computational estimates provide valuable insights. The provided synthesis protocol offers a reliable method for the preparation of GeBr₂ for research and development purposes. A thorough understanding of these chemical and physical properties is essential for the advancement of germanium-based technologies.

References

- 1. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 2. dl.iranchembook.ir [dl.iranchembook.ir]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

Quantum Chemical Framework and Bonding in Germanium(II) Bromide: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical framework and bonding characteristics of Germanium(II) bromide (GeBr₂). It delves into the electronic structure, molecular orbital theory, and advanced bonding analyses through methodologies such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM). This document synthesizes experimental data with computational chemistry insights to offer a detailed understanding of this inorganic compound. All quantitative data is presented in structured tables, and key experimental and theoretical workflows are visualized using diagrams in the DOT language.

Introduction

This compound, a yellow-white solid, is a notable compound in inorganic chemistry, primarily due to the +2 oxidation state of germanium, which is less common than the +4 state.[1] The presence of a stereochemically active lone pair of electrons on the germanium atom significantly influences its molecular geometry and reactivity.[2] Understanding the nuanced bonding in GeBr₂ is crucial for its application in materials science and as a precursor in chemical synthesis. This guide aims to provide a detailed exploration of its quantum chemical properties, leveraging both experimental findings and theoretical calculations.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a melting point in the range of 120-125 °C.[3] It is soluble in organic solvents like ethanol (B145695) and acetone.[3] The compound crystallizes in a monoclinic system.[3]

| Property | Value |

| Chemical Formula | GeBr₂ |

| Molar Mass | 232.44 g/mol [4] |

| Appearance | Yellow-white solid[3] |

| Melting Point | 120-125 °C[3] |

| Crystal Structure | Monoclinic[3] |

| Calculated Properties (Hartree-Fock) | |

| Ge-Br Bond Distance (Å) | 2.327[5] |

| Br-Ge-Br Bond Angle (°) | 101.49[5] |

| Experimental Properties | |

| Ge-Br Bond Distance (Å) | 2.337[5] |

| Br-Ge-Br Bond Angle (°) | 101.2[5] |

Table 1: Physicochemical and Structural Properties of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of Germanium(IV) bromide (GeBr₄) with elemental germanium. This reaction is typically carried out in a high-temperature flow reactor.

Protocol:

-

Apparatus Setup: A flow reactor tube is packed with germanium metal powder. The tube is heated to a temperature of 350 °C.

-

Reaction Initiation: Germanium(IV) bromide is vaporized and passed through the heated tube containing the germanium powder.

-

Reduction Reaction: The GeBr₄ is reduced by the elemental germanium to form GeBr₂ vapor. GeBr₄ + Ge → 2GeBr₂

-

Product Collection: The this compound vapor is then condensed in a cooler section of the reactor.

-

Purification: The collected GeBr₂ can be purified by vacuum sublimation.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the Ge-Br bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Quantum Chemical Framework

The electronic structure and bonding in this compound are governed by the principles of quantum mechanics. Computational chemistry provides powerful tools to investigate these properties at a molecular level.

Computational Methodology

Ab initio and Density Functional Theory (DFT) are the primary computational methods employed to study GeBr₂.

Typical Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated, including molecular orbitals, electron density, and electrostatic potential.

References

An In-depth Technical Guide to the Electronic Structure of Germanium Dibromide (GeBr₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium dibromide (GeBr₂), a germanium(II) halide, presents a compelling case for fundamental research into the electronic structure of divalent group 14 compounds. Its unique properties, stemming from the presence of a stereochemically active lone pair of electrons on the germanium center, make it a subject of interest in materials science and coordination chemistry. This technical guide provides a comprehensive overview of the electronic structure of GeBr₂, consolidating available experimental and theoretical data to serve as a valuable resource for researchers.

Molecular and Crystal Structure

In the solid state, germanium dibromide crystallizes in a monoclinic system with the space group P2₁/c.[1] The germanium(II) center is typically four-coordinate, bonded to four bromine atoms with Ge-Br bond distances ranging from 2.54 to 2.96 Å.[1] This coordination geometry is distorted, a direct consequence of the repulsive effects of the non-bonding lone pair of electrons on the germanium atom. In the gas phase, the GeBr₂ molecule is expected to be bent, with C₂ᵥ symmetry, again due to the influence of the lone pair.

Electronic Configuration and Molecular Orbitals

The ground-state electronic configuration of the germanium atom is [Ar] 3d¹⁰ 4s² 4p². In the +2 oxidation state, germanium in GeBr₂ has the valence electron configuration 4s²4p⁰. The two 4s electrons form the stereochemically active lone pair.

A qualitative molecular orbital (MO) diagram for a bent AX₂ molecule like GeBr₂ can be constructed by considering the interactions between the valence orbitals of the central germanium atom (4s and 4p) and the symmetry-adapted linear combinations of the bromine valence orbitals (primarily the 4p orbitals). The highest occupied molecular orbital (HOMO) is expected to be a non-bonding orbital with significant germanium 4s and 4p character, corresponding to the lone pair. The lowest unoccupied molecular orbital (LUMO) is likely to be an anti-bonding σ* orbital.

Spectroscopic Properties

Vibrational Spectroscopy

The bent GeBr₂ molecule with C₂ᵥ symmetry is expected to have three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) modes. All three modes are both infrared and Raman active. While experimental gas-phase or matrix-isolation vibrational spectra for GeBr₂ are not widely reported, studies on related germanium-bromine systems in glassy matrices have utilized ab initio calculations (Hartree-Fock with a 6-31G basis set) to determine vibrational frequencies of various GeSₘBrₙ clusters. These studies provide a methodological basis for theoretically predicting the vibrational spectrum of GeBr₂.

Electronic Spectroscopy

The electronic absorption spectrum of GeBr₂ in the UV-visible region is expected to be characterized by transitions originating from the high-lying non-bonding orbitals (lone pair) to lower-lying anti-bonding orbitals. While a spectrum for GeBr₂ is not available, studies on the related diatomic molecule GeBr show electronic transitions in the 280-320 nm range and below 250 nm. This suggests that electronic transitions in GeBr₂ would also likely occur in the ultraviolet region.

Data Summary

The following tables summarize the available quantitative data for Germanium Dibromide.

| Property | Value | Method | Reference/Notes |

| Crystal System | Monoclinic | X-ray Diffraction | [1] |

| Space Group | P2₁/c | X-ray Diffraction | [1] |

| Ge-Br Bond Distance (solid) | 2.54 - 2.96 Å | X-ray Diffraction | [1] |

| Calculated Ionization Potential | 8.265 eV | PM7 (for Ge₃₂Br₆₄ cluster) | |

| Calculated HOMO Energy | -8.265 eV | PM7 (for Ge₃₂Br₆₄ cluster) | |

| Calculated LUMO Energy | -1.329 eV | PM7 (for Ge₃₂Br₆₄ cluster) | |

| Calculated HOMO-LUMO Gap | 6.936 eV | PM7 (for Ge₃₂Br₆₄ cluster) |

Note: The computational data is for a solid-state cluster and should be considered as an approximation for the isolated molecule.

Experimental Protocols

The investigation of the electronic structure of an unstable and high-temperature species like GeBr₂ requires specialized experimental techniques.

Synthesis of Gaseous GeBr₂ for Spectroscopic Studies

Gaseous GeBr₂ for spectroscopic analysis can be generated in situ. A common method involves the high-temperature reaction of solid germanium with gaseous HBr or by the disproportionation of germanium tetrabromide (GeBr₄) at elevated temperatures. The resulting gas-phase molecules can then be introduced into the spectrometer.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the geometric structure of molecules in the gas phase. A high-energy electron beam is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths and angles. For a species like GeBr₂, this would involve a high-temperature nozzle to introduce the sample into the diffraction chamber.

High-Temperature Photoelectron Spectroscopy (PES)

To obtain the ionization energies and information about the molecular orbitals of GeBr₂, a high-temperature photoelectron spectrometer is required. The gaseous sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation), causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, from which the binding energies of the molecular orbitals can be determined.

Matrix Isolation Infrared and Raman Spectroscopy

For studying the vibrational modes of GeBr₂, matrix isolation is a powerful technique to trap the reactive molecules in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This prevents intermolecular interactions and allows for the acquisition of high-resolution spectra. The sample is co-deposited with a large excess of the matrix gas onto a cold substrate (e.g., a CsI window for IR or a polished metal surface for Raman). The trapped molecules are then probed with the respective light source.

Conclusion

The electronic structure of germanium dibromide is a subject that, while holding significant fundamental interest, remains underexplored experimentally for the isolated molecule. The available data from solid-state studies and computational chemistry of related compounds provide a foundational understanding. This guide has synthesized the current knowledge and outlined the necessary experimental and theoretical approaches to further elucidate the electronic properties of GeBr₂. Future research employing high-temperature gas-phase spectroscopy and dedicated high-level ab initio calculations will be crucial for a more complete and quantitative description of its electronic structure.

References

An In-depth Technical Guide to the Solubility of Germanium(II) Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Germanium(II) bromide (GeBr₂) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting a standardized experimental protocol for the quantitative determination of its solubility. This information is crucial for professionals in research and development who utilize this compound in synthetic chemistry, materials science, and pharmaceutical applications.

Introduction to this compound

This compound is a yellow-white solid compound with the chemical formula GeBr₂. It is recognized for its utility as a precursor in the synthesis of various germanium-containing compounds and materials.[1] Understanding its solubility in different organic solvents is fundamental for its application in solution-phase reactions, purification processes, and the formulation of germanium-based pharmaceuticals.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents is qualitatively described. This information has been compiled into the table below for easy reference. It is consistently reported to be soluble in polar organic solvents.[1]

| Solvent | Solubility | Source |

| Ethanol (B145695) | Soluble | [1] |

| Acetone (B3395972) | Soluble | [1] |

| Ether | Reagent for reaction | [1] |

Note: While ether is listed, it is often used as a solvent for reactions involving GeBr₂ to form germanocene, indicating that it serves as a suitable medium for the compound to react, which implies some degree of solubility.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent. This protocol is a standard procedure that can be adapted for various solvents and temperature conditions.

3.1. Materials and Equipment

-

This compound (GeBr₂), high purity

-

Anhydrous organic solvent of choice (e.g., ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Drying oven or vacuum desiccator

-

Inert atmosphere glove box (recommended due to the moisture sensitivity of GeBr₂)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid precipitate.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish. Record the exact volume of the collected solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a vacuum desiccator for a more gentle drying process.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Data Analysis:

-

Measure the final weight of the evaporating dish containing the dried this compound.

-

Calculate the mass of the dissolved GeBr₂ by subtracting the initial weight of the empty evaporating dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Physical Properties of High-Purity Germanium(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity Germanium(II) bromide (GeBr₂). The information is intended to support research and development activities where this compound is used as a precursor or reagent. Data is presented in a structured format, and standard experimental methodologies for property determination are detailed.

Core Physical and Chemical Properties

High-purity this compound is a solid crystalline material.[1] Its key physical properties are summarized in the table below for quick reference. These properties are crucial for handling, storage, and application in various chemical syntheses and material science research.

| Property | Value | Source(s) |

| Chemical Formula | GeBr₂ | [2][3] |

| Molecular Weight | 232.42 - 232.45 g/mol | [1][3][4][5] |

| Appearance | White to pale yellow or yellow-orange crystalline solid/powder. | [2][6] |

| Melting Point | 120-125 °C (Standard)143-144 °C (When heated rapidly) | [2][3][5] |

| Boiling Point | Decomposes at ~150 °C | [7] |

| Density (Calculated) | 4.219 g/cm³ | [6][8] |

| Solubility | Soluble in ethanol (B145695) and acetone.Highly soluble in water, but undergoes hydrolysis. | [2] |

| Crystal Structure | Monoclinic | [2][9] |

| Space Group | P2₁/c (No. 14) | [2] |

| Lattice Parameters | a = 11.68 Åb = 9.12 Åc = 7.02 Åβ = 101.9° | [2] |

Chemical Reactivity and Synthesis

This compound is a reactive compound that serves as a valuable precursor in inorganic and organometallic chemistry. It is sensitive to moisture and heat.

Key Chemical Reactions:

-

Hydrolysis: It readily hydrolyzes in the presence of water to form Germanium(II) hydroxide (B78521) and hydrobromic acid.[2]

-

Disproportionation: When heated, it can disproportionate into Germanium(IV) bromide and elemental Germanium.[2]

The synthesis of high-purity GeBr₂ is typically achieved through the reduction of Germanium(IV) bromide.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections outline the methodologies for key analyses of GeBr₂.

Synthesis of High-Purity this compound

The most common laboratory-scale synthesis involves a syn-proportionation reaction between Germanium metal and Germanium(IV) bromide.[2]

Protocol:

-

Reactant Preparation: Stoichiometric amounts of high-purity Germanium powder and Germanium(IV) bromide (GeBr₄) are used.

-

Reaction Setup: The reactants are sealed in a heavy-walled glass ampoule under vacuum or an inert atmosphere to prevent oxidation.

-

Heating: The sealed ampoule is heated to facilitate the reaction. The precise temperature and duration depend on the scale but are controlled to drive the reaction to completion. Reaction: Ge + GeBr₄ → 2 GeBr₂

-

Purification: The resulting GeBr₂ product can be further purified by sublimation under reduced pressure to remove any unreacted starting materials or byproducts.

Purity Determination by Argentometric Titration

The purity of this compound, specifically its bromide content, can be quantified using argentometric titration. This is a type of precipitation titration.[10]

Protocol:

-

Sample Preparation: A precisely weighed sample of GeBr₂ is dissolved in deionized water or a suitable acidic solution to prevent immediate full hydrolysis of the Germanium cation if necessary.

-

Titration Setup: The solution is placed in a flask, and a standard solution of silver nitrate (B79036) (AgNO₃) of known concentration is used as the titrant in a burette. An appropriate indicator, such as potassium chromate (B82759) (Mohr's method) or an adsorption indicator like eosin (B541160) (Fajans' method), is added to the sample solution.[7][10]

-

Titration: The AgNO₃ solution is slowly added to the flask while stirring. The silver ions (Ag⁺) react with the bromide ions (Br⁻) to form a silver bromide (AgBr) precipitate. Reaction: Ag⁺(aq) + Br⁻(aq) → AgBr(s)

-

Endpoint Determination: The endpoint is reached when all bromide ions have precipitated. The first excess of Ag⁺ ions reacts with the indicator, causing a distinct color change, signaling the completion of the titration.

-

Calculation: The volume of AgNO₃ titrant used is recorded to calculate the amount of bromide in the original sample, and thus the purity of the GeBr₂.

Melting Point Determination

The melting point is a critical indicator of purity.[1] Pure compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[1] The capillary method is standard.[4]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered GeBr₂ sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube setup).[1][8]

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded. This range is the melting point.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[5]

Protocol:

-

Crystal Growth: A high-quality single crystal of GeBr₂, typically larger than 0.1 mm in all dimensions and free of significant defects, must be grown.[5] This is often the most challenging step and can be achieved by methods such as slow sublimation or slow cooling of a saturated solution.

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots (reflections) is produced. The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed computationally. The positions of the atoms within the crystal's unit cell are determined from the reflection intensities, and the unit cell dimensions are calculated from the angles of the reflections. This process yields a detailed model of the crystal structure, including lattice parameters and space group.

References

- 1. This compound | Br2Ge | CID 6327224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Germanium dibromide - Wikipedia [en.wikipedia.org]

- 3. 溴化锗 (II) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Germanium(II)bromide | CAS 24415-00-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound (GeBr2) [openmopac.net]

- 7. openmopac.net [openmopac.net]

- 8. americanelements.com [americanelements.com]

- 9. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 10. Buy this compound | 24415-00-7 [smolecule.com]

Unveiling Germanium(II) Bromide: A Technical Guide to its Discovery and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium(II) bromide (GeBr₂), a compound with growing interest in materials science and chemical synthesis, possesses a rich history intertwined with the foundational explorations of germanium chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this compound. It summarizes key quantitative data, details experimental protocols for its preparation, and visualizes its primary reaction pathways, offering a comprehensive resource for researchers and professionals.

Introduction

Germanium, an element predicted by Dmitri Mendeleev and discovered by Clemens Winkler in 1886, has played a pivotal role in the development of semiconductor technology.[1][2] While the +4 oxidation state of germanium is more common, the divalent germanous compounds, such as this compound, exhibit unique reactivity and are valuable synthons in inorganic and organometallic chemistry. This guide focuses on the history and fundamental chemistry of this compound, providing a detailed overview for its application in modern research.

Discovery and Historical Context

Physicochemical Properties of this compound

This compound is a pale yellow to white solid that is soluble in ethanol (B145695) and acetone.[4] It is sensitive to moisture and undergoes hydrolysis in water.[3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | GeBr₂ |

| Molar Mass | 232.438 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 120–125 °C (may vary with heating rate, reported up to 143–144 °C)[4] |

| Crystal Structure | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 11.68 Å, b = 9.12 Å, c = 7.02 Å, β = 101.9° |

| CAS Number | 24415-00-7 |

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the com-proportionation reaction involving the reduction of Germanium(IV) bromide with elemental germanium.[4]

Synthesis of this compound via Com-proportionation

Principle: Germanium tetrabromide (GeBr₄) is reacted with an excess of germanium metal powder at elevated temperatures. The germanium metal reduces the Ge(IV) to Ge(II), forming this compound.

Reactants:

-

Germanium(IV) bromide (GeBr₄)

-

Germanium metal powder (Ge)

Procedure:

-

A mixture of Germanium(IV) bromide and an excess of germanium metal powder is placed in a sealed, heavy-walled glass tube under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

-

The sealed tube is heated in a furnace to a temperature between 220 °C and 250 °C.

-

The reaction mixture is maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine (if any is present from the decomposition of GeBr₄) and the formation of a yellowish-white solid.

-

After the reaction is complete, the tube is allowed to cool to room temperature slowly.

-

The solid product, this compound, is then isolated from the unreacted germanium metal by sublimation under vacuum. GeBr₂ sublimes at a lower temperature than germanium metal, allowing for its purification. The sublimation is typically carried out at approximately 100 °C.

-

The purified this compound is collected as a crystalline solid on a cold finger or in a cooler part of the sublimation apparatus.

Safety Precautions: Germanium(IV) bromide is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood or a glovebox. Sealed tube reactions at high temperatures pose a risk of explosion and should be conducted behind a safety shield.

Chemical Reactivity and Signaling Pathways

This compound exhibits a range of characteristic reactions, including disproportionation, hydrolysis, and its use as a precursor for organometallic compounds.

Synthesis of this compound

The synthesis of this compound is a classic example of a com-proportionation reaction, where two reactants with the same element in different oxidation states react to form a product with an intermediate oxidation state.

Disproportionation Reaction

Upon heating, this compound undergoes disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced to form two different products.[3]

References

- 1. Germanium-Mediated Catalysis via Ge(II)/Ge(III)/Ge(IV) or Ge(II)/Ge(IV) Redox Cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral and cationic germanium(iv) fluoride complexes with phosphine coordination – synthesis, spectroscopy and structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. web.viu.ca [web.viu.ca]

- 4. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Molecular Geometry of Germanium Dibromide (GeBr₂)

A Technical Guide for Researchers in Chemical and Materials Science

Germanium dibromide (GeBr₂), a key molecule in materials science and chemical synthesis, possesses a deceptively simple formula that belies a nuanced molecular geometry governed by the principles of quantum mechanics. This technical guide provides an in-depth analysis of the theoretical calculations used to determine the molecular structure of GeBr₂, offering a valuable resource for researchers and professionals in drug development and materials science.

Unveiling the Geometry: The Impact of a Lone Pair

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central germanium (Ge) atom in GeBr₂ is surrounded by three electron domains: two bonding pairs from the Ge-Br single bonds and one lone pair of electrons. This arrangement leads to a trigonal planar electron geometry. However, the molecular geometry, which describes the spatial arrangement of the atoms, is bent or V-shaped. The presence of the lone pair exerts a greater repulsive force than the bonding pairs, compressing the Br-Ge-Br bond angle to a value less than the ideal 120° of a perfect trigonal planar structure.[1]

Quantitative Analysis of GeBr₂ Molecular Structure

To obtain precise values for the bond length and bond angle of GeBr₂, computational quantum chemistry methods are employed. These calculations provide a quantitative picture of the molecule's geometry in the gas phase, free from intermolecular interactions present in the solid state. The solid-state structure of GeBr₂ is a more complex monoclinic arrangement.[2]

| Computational Method | Basis Set | Ge-Br Bond Length (Å) | Br-Ge-Br Bond Angle (°) |

| Hartree-Fock (HF) | 6-31G | Data not explicitly found for GeBr₂ | Data not explicitly found for GeBr₂ |

Note: While a study on the Ge-S-Br glass system performed ab initio calculations on related clusters using the HF/6-31G level of theory, specific values for the isolated GeBr₂ molecule were not explicitly reported in the accessible literature.

Methodologies for Theoretical Calculation of Molecular Geometry

The determination of a molecule's equilibrium geometry through computational chemistry involves a process known as geometry optimization. This procedure systematically adjusts the positions of the atoms in a molecule to find the arrangement with the lowest possible potential energy.

Key Computational Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner and does not fully account for electron correlation, which can affect the accuracy of the calculated geometry.

-

Density Functional Theory (DFT): DFT methods are a popular and computationally efficient alternative to traditional ab initio methods. They are based on calculating the electron density of a system rather than the complex many-electron wavefunction. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, PBE).

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation effects through perturbation theory. It generally provides more accurate results for molecular geometries than the HF method.

-

Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD(T), are highly accurate ab initio methods that are often considered the "gold standard" in computational chemistry for calculating molecular properties. They are, however, computationally more demanding than HF or DFT methods.

The Role of Basis Sets

In all these methods, the atomic orbitals are described by a set of mathematical functions known as a basis set (e.g., 6-31G, cc-pVTZ). The choice of basis set affects the accuracy and computational cost of the calculation. Larger and more flexible basis sets generally lead to more accurate results but require greater computational resources.

Logical Workflow of a Theoretical Geometry Calculation

The process of theoretically determining the molecular geometry of a molecule like GeBr₂ follows a logical workflow, which can be visualized as a signaling pathway from the initial input to the final, validated output.

Figure 1. A flowchart illustrating the logical steps involved in the theoretical calculation of molecular geometry.

Conclusion

Theoretical calculations are indispensable tools for elucidating the precise molecular geometry of molecules such as germanium dibromide. While VSEPR theory provides a qualitative prediction of a bent structure, quantitative methods like Hartree-Fock, DFT, and coupled-cluster theory are necessary to determine accurate bond lengths and angles. The workflow for these calculations involves a systematic geometry optimization process, followed by frequency analysis to ensure a true energy minimum has been located. Further research employing higher levels of theory would be beneficial to refine the geometric parameters of GeBr₂ and provide a more comprehensive dataset for the scientific community.

References

Methodological & Application

Germanium(II) Bromide: A Versatile Precursor for the Synthesis of Germanocene

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of germanocene (Ge(C₅H₅)₂), a valuable organometallic compound, using Germanium(II) bromide (GeBr₂) as a precursor. Germanocene and its derivatives are of increasing interest in materials science and as potential therapeutic agents. The protocols outlined below describe the synthesis via reaction with common cyclopentadienyl (B1206354) reagents.

Introduction

Germanocene, a metallocene of germanium, is a significant compound in organogermanium chemistry. Its unique structure and reactivity make it a target for various applications, including as a polymerization catalyst, in materials science, and for the synthesis of other organogermanium compounds. This compound is a readily available and effective starting material for the synthesis of germanocene through a salt metathesis reaction with a suitable cyclopentadienyl anion source.

Synthesis of Germanocene from this compound

The synthesis of germanocene from this compound typically involves the reaction of GeBr₂ with a cyclopentadienylating agent such as cyclopentadienylsodium (NaCp), cyclopentadienylthallium (TlCp), or a Grignard reagent like cyclopentadienylmagnesium bromide (CpMgBr). The general reaction scheme is as follows:

GeBr₂ + 2 M(C₅H₅) → Ge(C₅H₅)₂ + 2 MBr (where M = Na, Tl, or MgBr)

The choice of the cyclopentadienyl reagent can influence the reaction conditions and the purification strategy.

Core Reagents and Their Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| This compound | GeBr₂ | 232.43 | Yellow-white solid | Soluble in some organic solvents, moisture sensitive. |

| Cyclopentadienylsodium | C₅H₅Na | 88.10 | Off-white to tan powder | Highly reactive, air and moisture sensitive. |

| Cyclopentadienylthallium | C₅H₅Tl | 269.48 | White to pale yellow solid | Toxic, light-sensitive, air-stable alternative to NaCp. |

| Cyclopentadienylmagnesium bromide | C₅H₅MgBr | 169.31 | Typically prepared in situ as a solution | Grignard reagent, highly reactive, air and moisture sensitive. |

| Germanocene | Ge(C₅H₅)₂ | 202.72 | White, crystalline solid | Air and moisture sensitive, sublimes under vacuum. |

Experimental Protocols

Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be thoroughly dried before use. Germanium compounds and thallium compounds are toxic and should be handled with appropriate personal protective equipment.

Protocol 1: Synthesis of Germanocene using Cyclopentadienylsodium

This protocol describes the reaction of this compound with cyclopentadienylsodium in an ethereal solvent.

Materials:

-

This compound (GeBr₂)

-

Cyclopentadienylsodium (NaCp)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Celatom or filter aid

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Schlenk filter frit

-

Cold trap

-

Sublimation apparatus

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend this compound in anhydrous diethyl ether.

-

Reagent Addition: In a separate Schlenk flask, dissolve cyclopentadienylsodium in anhydrous diethyl ether. Slowly add the cyclopentadienylsodium solution to the stirred suspension of this compound at room temperature over a period of 1 hour.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of sodium bromide (NaBr) will form.

-

Filtration: Filter the reaction mixture through a Schlenk filter frit layered with Celatom to remove the NaBr precipitate. Wash the precipitate with anhydrous diethyl ether to ensure complete transfer of the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield crude germanocene as a solid.

-

Purification: Purify the crude germanocene by vacuum sublimation. Heat the crude product gently under high vacuum. Germanocene will sublime as white crystals onto a cold probe.

Protocol 2: Synthesis of Germanocene using Cyclopentadienylthallium

Materials:

-

This compound (GeBr₂)

-

Cyclopentadienylthallium (TlCp)

-

Anhydrous benzene (B151609) or toluene

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Schlenk filter frit

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound and cyclopentadienylthallium in anhydrous benzene.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. A precipitate of thallium(I) bromide (TlBr) will form.

-

Filtration: Filter the reaction mixture through a Schlenk filter frit to remove the TlBr precipitate.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting germanocene can be further purified by sublimation as described in Protocol 1.

Diagrams

Caption: General workflow for the synthesis of germanocene from this compound.

Caption: Logical relationship of reagents and reaction type in germanocene synthesis.

Characterization

The synthesized germanocene should be characterized to confirm its identity and purity. Common analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the cyclopentadienyl ligands and the overall structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

-

X-ray Crystallography: For definitive structural elucidation.

Conclusion

This compound is a convenient and effective precursor for the synthesis of germanocene. The choice of the cyclopentadienylating agent can be adapted based on the available resources and safety considerations. The protocols provided herein offer a solid foundation for researchers to synthesize and purify germanocene for further investigation in their respective fields.

Application Notes and Protocols for Germanium(II) Bromide in Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium(II) bromide (GeBr₂) is a promising precursor for the chemical vapor deposition (CVD) of various germanium-containing thin films and nanostructures. Its application is of growing interest in the fields of semiconductor manufacturing, optoelectronics, and materials science. The use of a divalent germanium source like GeBr₂ can offer advantages in low-temperature deposition processes, potentially reducing thermal stress and diffusion in underlying device structures. These application notes provide an overview of the potential uses of GeBr₂ in CVD and offer generalized protocols to serve as a starting point for experimental design.

Applications of this compound in CVD

This compound can be utilized as a precursor for the deposition of a range of materials, including:

-

Polycrystalline and Amorphous Germanium (Ge): Thin films of germanium are critical components in infrared optics, transistors, and as substrates for the growth of other semiconductors.

-

Germanium-Antimony-Telluride (GeSbTe or GST): These chalcogenide glasses are the cornerstone of phase-change memory (PCM) and rewritable optical media (DVD-RW, Blu-ray). The +2 oxidation state of germanium in GeBr₂ is advantageous for the deposition of these materials.

-

Silicon-Germanium (SiGe) Alloys: SiGe alloys are widely used in heterojunction bipolar transistors (HBTs) and strained-silicon CMOS technology to enhance device performance.

-

Germanium Oxide (GeO₂): As a high-k dielectric material, GeO₂ is a potential candidate for gate oxides in future generations of metal-oxide-semiconductor field-effect transistors (MOSFETs).

Experimental Protocols

The following protocols are generalized starting points for the deposition of various germanium-containing films using GeBr₂ as a precursor. Optimization of these parameters is crucial for achieving desired film properties.

Protocol 1: Low-Temperature CVD of Germanium (Ge) Thin Films

This protocol outlines a general procedure for the deposition of germanium thin films on a silicon substrate.

1. Substrate Preparation:

- Begin with a clean silicon (100) substrate.

- Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants.

- A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide layer immediately before loading into the CVD reactor.

2. CVD System Setup:

- A typical hot-wall or cold-wall CVD reactor can be used.

- The GeBr₂ precursor should be loaded into a sublimator or bubbler capable of precise temperature control. Given the melting point of GeBr₂ is between 120-125°C, the sublimator temperature should be carefully controlled in this range to ensure adequate vapor pressure without decomposition.

- An inert carrier gas, such as argon or nitrogen, is required to transport the GeBr₂ vapor to the reaction chamber.

3. Deposition Parameters:

- Precursor Temperature: 110-130°C (to be optimized based on vapor pressure and deposition rate).

- Substrate Temperature: 250-400°C.

- Carrier Gas (Argon) Flow Rate: 50-200 sccm.

- Reactor Pressure: 0.1-10 Torr.

- Deposition Time: 10-60 minutes, depending on the desired film thickness.

4. Post-Deposition:

- After deposition, cool the substrate to room temperature under a continuous flow of the inert carrier gas to prevent oxidation.

- Characterize the deposited film using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Raman spectroscopy to determine crystallinity, morphology, and quality.

Protocol 2: CVD of Germanium-Antimony-Telluride (GeSbTe) Films

This protocol describes a co-deposition process for GST films, which requires additional precursors for antimony and tellurium.

1. Precursor Selection:

- Germanium Source: this compound (GeBr₂).

- Antimony Source: Tris(dimethylamino)antimony (TDMASb) or a similar volatile organometallic precursor.

- Tellurium Source: Di-tert-butyl telluride (DTBTe) or a similar volatile organometallic precursor.

2. CVD System Setup:

- A multi-source CVD system with separate temperature and flow control for each precursor is necessary.

- The GeBr₂ sublimator should be maintained as described in Protocol 1.

- The Sb and Te precursors are typically liquids and will require bubblers with precise temperature and carrier gas flow control.

3. Deposition Parameters:

- GeBr₂ Precursor Temperature: 110-130°C.

- TDMASb Precursor Temperature: 50-70°C.

- DTBTe Precursor Temperature: 30-50°C.

- Substrate Temperature: 150-300°C.

- Carrier Gas (Argon) Flow Rates: Independently controlled for each precursor to achieve the desired film stoichiometry (e.g., Ge₂Sb₂Te₅). Typical flow rates range from 10-100 sccm.

- Reactor Pressure: 0.5-5 Torr.

4. Film Characterization:

- The stoichiometry of the deposited GST film should be verified using techniques like energy-dispersive X-ray spectroscopy (EDX) or X-ray photoelectron spectroscopy (XPS).

- The phase-change properties can be investigated by annealing the film and measuring the change in electrical resistivity or optical reflectivity.

Data Presentation

The following tables present illustrative quantitative data for the CVD of Germanium and GeSbTe films using GeBr₂. Note: This data is hypothetical and intended for illustrative purposes, as specific experimental data for GeBr₂ CVD is not widely available in the public domain. Researchers should generate their own data based on the protocols provided.

Table 1: Illustrative Deposition Parameters for Germanium Thin Films

| Parameter | Range | Optimized Value (Example) |

| Precursor Temperature (°C) | 110 - 130 | 120 |

| Substrate Temperature (°C) | 250 - 400 | 350 |

| Carrier Gas Flow (sccm) | 50 - 200 | 100 |

| Reactor Pressure (Torr) | 0.1 - 10 | 1 |

| Deposition Rate (nm/min) | 1 - 10 | 5 |

Table 2: Illustrative Deposition Parameters for Ge₂Sb₂Te₅ Thin Films

| Parameter | GeBr₂ | TDMASb | DTBTe |

| Precursor Temperature (°C) | 120 | 60 | 40 |

| Carrier Gas Flow (sccm) | 20 | 20 | 50 |

| Substrate Temperature (°C) | \multicolumn{3}{c | }{250} | |

| Reactor Pressure (Torr) | \multicolumn{3}{c | }{2} | |

| Resulting Stoichiometry | \multicolumn{3}{c | }{Ge: 21%, Sb: 23%, Te: 56%} |

Visualizations

CVD Experimental Workflow

Caption: A generalized workflow for a typical Chemical Vapor Deposition (CVD) experiment.

Hypothetical Signaling Pathway for GeBr₂ Decomposition and Film Growth

Caption: A simplified, hypothetical pathway for the surface reactions of GeBr₂ during CVD.

Application Notes and Protocols: Germanium(II) Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for Germanium(II) Bromide (GeBr₂) catalyzed organic synthesis reactions. While direct catalytic applications of isolated GeBr₂ are not extensively documented, its role as a key intermediate in Germanium-mediated Barbier-type reactions is well-established. These reactions offer a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of homoallylic alcohols, which are valuable precursors in natural product synthesis and drug development.

The protocols outlined below are based on the Germanium-promoted Barbier-type reaction, where Ge(II) species, analogous to GeBr₂, are generated in situ from metallic germanium. This method provides a practical and effective approach to utilizing the synthetic potential of divalent germanium.

Ge(II)-Mediated Barbier-Type Allylation of Carbonyl Compounds

The Germanium-mediated Barbier-type reaction is a one-pot synthesis of homoallylic alcohols from the reaction of a carbonyl compound (aldehyde or ketone) with an allylic halide in the presence of metallic germanium. The reaction is believed to proceed through an oxidative addition of germanium into the carbon-halogen bond of the allylic halide to form an allylgermanium intermediate, which then undergoes nucleophilic addition to the carbonyl group.

Reaction Mechanism Workflow

Caption: Proposed mechanism for the Ge(0)-mediated Barbier-type allylation.

Quantitative Data Summary

The yields of homoallylic alcohols obtained from the reaction of various aldehydes and ketones with allyl bromide in the presence of metallic germanium are summarized below.

| Entry | Carbonyl Compound | Product | Yield (%)[1] |

| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 |

| 2 | p-Anisaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 82 |

| 3 | p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 88 |

| 4 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 75 |

| 5 | Heptanal | 4-Decen-1-ol | 78 |

| 6 | Cyclohexanone | 1-Allylcyclohexanol | 70 |

| 7 | Acetophenone | 2-Phenyl-4-penten-2-ol | 65 |

| 8 | 2-Octanone | 3-Methyl-1-nonen-4-ol | 72 |

Experimental Protocol: General Procedure for the Germanium-Promoted Barbier-Type Allylation

This protocol is adapted from the procedure described by Tanaka, H. et al. in Tetrahedron Letters, 1996 , 37 (44), 7991-7994.

Materials:

-

Germanium metal (powder or granules)

-

Anhydrous solvent (e.g., THF, DMF)

-

Aldehyde or Ketone

-

Allyl bromide

-

Aqueous solution for workup (e.g., 1 M HCl or saturated NH₄Cl solution)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-